![molecular formula C18H15N3O2 B14336472 4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)
4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound with a unique structure that includes a hydrazinylidenemethyl group, a hydroxy group, and a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the naphthalene ring system, followed by the introduction of the hydroxy group and the carboxamide group. The hydrazinylidenemethyl group is then added through a condensation reaction with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The hydroxy group can participate in hydrogen bonding, further stabilizing these interactions. These molecular interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide: shares similarities with other naphthalene derivatives such as:
Uniqueness
The presence of the hydrazinylidenemethyl group in this compound distinguishes it from other similar compounds. This group imparts unique chemical reactivity and potential biological activity, making it a compound of significant interest in various research fields.
Propriétés
Formule moléculaire |
C18H15N3O2 |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c19-20-11-16-14-9-5-4-6-12(14)10-15(17(16)22)18(23)21-13-7-2-1-3-8-13/h1-11,22H,19H2,(H,21,23)/b20-11+ |
Clé InChI |
BGCAREVHRIYGES-RGVLZGJSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)/C=N/N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)C=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


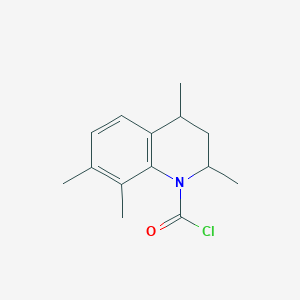

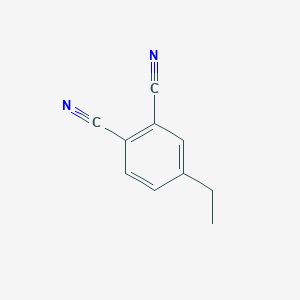

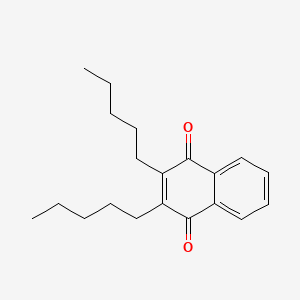
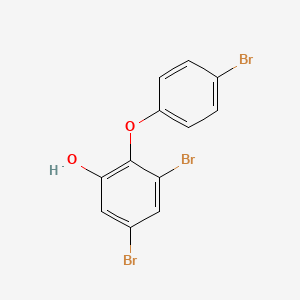
![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
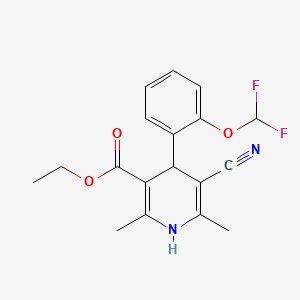

![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)
